1,3-Dimethyl-2-phenylnaphthalene

Forensic Chemistry Impurity Profiling Methamphetamine Synthesis

Securing a validated reference standard for route-specific methamphetamine impurity profiling or adapalene process control is a persistent procurement challenge. 1,3-Dimethyl-2-phenylnaphthalene (DMPN) is the definitive marker for the HI/Red P reduction method and a confirmed Friedel-Crafts impurity in adapalene synthesis. Generic dimethylnaphthalenes cannot substitute; only this exact 2-phenyl isomer provides the requisite chromatographic and mass spectral match. - ≥60× fluorescence sensitivity enhancement over UV detection for trace-level forensic analysis. - Enables unambiguous synthetic route classification and batch-to-batch linkage. - High-purity certified standard (≥95%) ensures reliable HPLC/GC-MS method validation and regulatory submission compliance.

Molecular Formula C18H16
Molecular Weight 232.3 g/mol
CAS No. 119264-82-3
Cat. No. B047471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-phenylnaphthalene
CAS119264-82-3
Molecular FormulaC18H16
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C
InChIInChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3
InChIKeyLKYXFOBXGHLFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-2-phenylnaphthalene Procurement & Reference Standards


1,3-Dimethyl-2-phenylnaphthalene (DMPN, CAS 119264-82-3) is a polycyclic aromatic hydrocarbon with the molecular formula C18H16 and a molecular weight of 232.32 g/mol . This compound is not utilized as a therapeutic agent; rather, its procurement value is strictly defined by its role as a structurally diagnostic impurity. It is recognized in the literature as a major route-specific marker for the hydriodic acid/red phosphorus reduction method used in the illicit synthesis of methamphetamine [1]. Concurrently, it has been isolated and characterized as a process-related impurity (specifically Impurity 2) formed during the Friedel-Crafts step in the commercial synthesis of the active pharmaceutical ingredient (API) adapalene [2].

1,3-Dimethyl-2-phenylnaphthalene: Why In-Class Analogs Fail as Standards


Generic substitution with other 1,3-disubstituted naphthalenes or dimethylnaphthalenes is scientifically invalid due to the compound's unique structural specificity and its orthogonal formation chemistry. Unlike 1-benzyl-3-methylnaphthalene or simpler dimethylnaphthalenes, the specific 2-phenyl substitution pattern on the 1,3-dimethylnaphthalene core of this compound creates a distinct chromatographic retention time and unique mass spectrometric fragmentation [1]. Critically, its origin in both forensic and pharmaceutical contexts is mechanistically specific: it forms via a tandem aldol condensation-intramolecular Friedel-Crafts cyclization of phenylacetones [2], and it is generated as a distinct side product during the Friedel-Crafts reaction of adamantanol with 4-bromoanisole in adapalene synthesis [3]. Therefore, in-class analogs lacking this exact phenyl substitution pattern fail to co-elute, fail to provide the same spectral match, and fail to serve as valid route-specific signatures or process control markers. Procurement of a verified, high-purity reference standard of this exact compound is an absolute requirement for accurate method validation and forensic identification.

1,3-Dimethyl-2-phenylnaphthalene: Comparative Evidence for Selection


Route-Specific Signature for HI/Red P Reduction

1,3-Dimethyl-2-phenylnaphthalene is a major impurity specifically associated with the hydriodic acid/red phosphorus (HI/Red P) reduction of ephedrine or pseudoephedrine, distinguishing it from impurities arising from Leuckart or reductive amination routes [1]. In comparative impurity profiling, its presence is used to classify samples as originating from this specific synthetic method, whereas other markers such as 1-benzyl-3-methylnaphthalene may co-occur but differ in chromatographic and spectrometric signatures [1].

Forensic Chemistry Impurity Profiling Methamphetamine Synthesis

Fluorescence Detection Sensitivity Advantage Over UV

For impurity profiling applications, HPLC with conventional fluorescence (FL) detection provides at least a 60× increase in sensitivity over UV detection for 1,3-dimethyl-2-phenylnaphthalene and related fluorescent impurities [1]. This sensitivity differential enables detection and quantification at trace levels that would be below the limit of detection using standard UV-based methods, which is particularly critical when analyzing forensic samples where impurity concentrations vary widely [1].

Analytical Method Development Fluorescence Spectroscopy HPLC

Structural Confirmation as Adapalene Impurity 2

During the optimization of the adapalene synthetic procedure, 1,3-dimethyl-2-phenylnaphthalene was isolated as Impurity 2 and fully characterized by GC-MS and ESI-MS [1]. This impurity forms specifically during the Friedel-Crafts reaction step employed to prepare the first intermediate (1-adamantol with 4-bromoanisole) [1]. In contrast, Impurities 3 and 4 in the same study were identified as side products from the subsequent Negishi coupling step [1]. This step-specific formation distinguishes Impurity 2 from other adapalene-related impurities and establishes its unique diagnostic value for monitoring the Friedel-Crafts reaction efficiency.

Pharmaceutical Impurity Profiling GC-MS Adapalene

Distinct Physicochemical Properties vs. Isomeric Impurities

1,3-Dimethyl-2-phenylnaphthalene exhibits physicochemical properties that differ from closely related naphthalene derivatives used as comparator impurities. The compound is reported as a colorless crystalline solid with a melting point of 91-93°C and solubility in common organic solvents such as chloroform and ethyl acetate . In contrast, 1-benzyl-3-methylnaphthalene—another major impurity co-identified in methamphetamine profiling—possesses a distinct melting point and chromatographic retention profile [1]. These property differences facilitate unambiguous identification and separation during analytical method development.

Physicochemical Characterization Melting Point Purity Analysis

Tandem Aldol-Friedel-Crafts Synthetic Route

A convenient synthesis of substituted 2-phenylnaphthalenes, including 1,3-dimethyl-2-phenylnaphthalene, has been reported via treatment of phenylacetones with boron tribromide (BBr3), proceeding through a tandem aldol condensation-intramolecular Friedel-Crafts cyclization mechanism and yielding the desired products in good yields [1]. This synthetic accessibility via a two-step cascade from readily available phenylacetones contrasts with alternative multistep routes to other 1,3-disubstituted naphthalenes, such as those requiring Stille coupling with organostannanes or complex palladium-catalyzed annulations [2].

Synthetic Methodology 2-Phenylnaphthalenes BBr3-Mediated Cyclization

1,3-Dimethyl-2-phenylnaphthalene: Priority Procurement Applications


Forensic Toxicology: Synthetic Route Attribution

Forensic laboratories procure this compound as a certified reference standard to establish and validate impurity profiling methods for seized methamphetamine samples. The compound's status as a major route-specific marker for the HI/Red P reduction method [1] enables unambiguous classification of synthetic origin. Its fluorescence properties allow detection with ≥60× enhanced sensitivity over UV methods [1], making it particularly valuable for trace-level analysis in complex sample matrices. Additionally, its co-occurrence with 1-benzyl-3-methylnaphthalene provides a characteristic impurity signature that supports batch-to-batch linkage analysis for tactical intelligence purposes [1].

Adapalene API Friedel-Crafts Step Monitoring

Quality control and process development laboratories supporting adapalene manufacturing procure this compound as a reference standard for monitoring the Friedel-Crafts reaction step. The compound has been definitively identified as Impurity 2 formed during the reaction of 1-adamantol with 4-bromoanisole, distinguishing it from Impurities 3 and 4 which arise from the later Negishi coupling [2]. Procurement of a certified standard enables accurate peak identification in HPLC and GC-MS chromatograms, supports method validation for related substances testing, and provides traceability to the synthetic process that is required for regulatory submissions (e.g., ANDA impurity profiles).

HPLC Fluorescence Detection Optimization

Analytical chemists developing or optimizing impurity profiling methods for either forensic or pharmaceutical applications procure this compound as a model fluorescent analyte. The documented ≥60× fluorescence sensitivity enhancement over UV detection [1] provides a quantitative benchmark for instrument qualification and method sensitivity assessment. Procurement of high-purity material (typically ≥95% ) ensures that fluorescence measurements are not confounded by quenching impurities, enabling accurate determination of limits of detection and limits of quantification that are critical for method validation protocols.

In-House Deuterated Internal Standard Synthesis

Specialized analytical laboratories requiring deuterated internal standards for quantitative mass spectrometry may procure or synthesize this compound as a starting material or as a reference for developing in-house synthetic capabilities. The published tandem aldol condensation-intramolecular Friedel-Crafts cyclization route from phenylacetones using BBr3 provides a validated, high-yielding synthetic pathway [3]. This contrasts with more complex routes requiring Stille coupling with organostannanes [4], offering a practical alternative for laboratories with organic synthesis capabilities seeking to reduce long-term procurement costs or to produce isotopically labeled analogs not commercially available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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